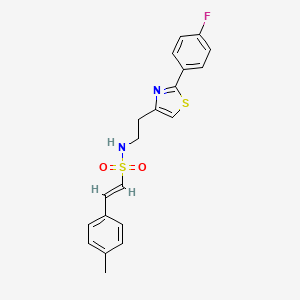

methyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

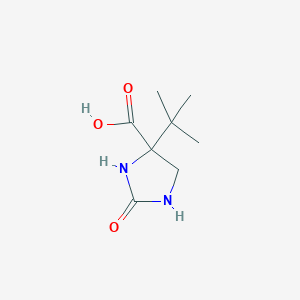

The compound you mentioned contains several functional groups including a pyrazole ring, a pyrimidine ring, a thioacetamido group, and a benzoate group. Pyrazole is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .

Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole compounds are known to have good thermal stability and they are often crystalline solids at room temperature .Aplicaciones Científicas De Investigación

Application 1: Biological Activities on Rainbow Trout Alevins

- Summary of the Application : The study investigated the biological activities of a newly synthesized pyrazoline derivative on rainbow trout alevins, Oncorhynchus mykiss . Pyrazoles, which share a similar nitrogen-based hetero-aromatic ring structure with your compound, have been the focus of many drug synthesis and development efforts due to their confirmed biological and pharmacological activities .

- Methods of Application : The study involved the application of the pyrazoline derivative to rainbow trout alevins and monitoring the effects on various biological markers .

- Results or Outcomes : The study found that the pyrazoline derivative has a confirmed non-toxic acetylcholinesterase (AchE) inhibitory effect. It has no effect on malondialdehyde (MDA) concentrations and on critical swimming of the model fish .

Application 2: Neuroprotective and Anti-neuroinflammatory Agents

- Summary of the Application : The study focused on the neuroprotective and anti-inflammatory activity of triazole-pyrimidine hybrids on human microglia and neuronal cell models . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Application 3: Anticancer Activity

- Summary of the Application : A study investigated the anticancer activity of synthesized derivatives of a compound similar to “methyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate” on the MCF-7 cell line .

- Methods of Application : The study involved the application of the synthesized derivatives to the MCF-7 cell line and monitoring the effects on cell viability .

- Results or Outcomes : The study found that the synthesized derivatives had a significant effect on the viability of the MCF-7 cells .

Application 4: Synthesis of Thiazolo[4,5-b]pyridine Derivatives

- Summary of the Application : A study focused on the synthesis of thiazolo[4,5-b]pyridine derivatives, which share a similar nitrogen-based hetero-aromatic ring structure with your compound .

- Methods of Application : The study involved the synthesis of thiazolo[4,5-b]pyridine derivatives and characterization of the synthesized compounds .

- Results or Outcomes : The study successfully synthesized the thiazolo[4,5-b]pyridine derivatives .

Application 5: Anticancer Activity

- Summary of the Application : A study investigated the anticancer activity of synthesized derivatives of a compound similar to “methyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate” on the MCF-7 cell line .

- Methods of Application : The study involved the application of the synthesized derivatives to the MCF-7 cell line and monitoring the effects on cell viability .

- Results or Outcomes : The study found that the synthesized derivatives had a significant effect on the viability of the MCF-7 cells .

Application 6: Synthesis of Thiazolo[4,5-b]pyridine Derivatives

- Summary of the Application : A study focused on the synthesis of thiazolo[4,5-b]pyridine derivatives, which share a similar nitrogen-based hetero-aromatic ring structure with your compound .

- Methods of Application : The study involved the synthesis of thiazolo[4,5-b]pyridine derivatives and characterization of the synthesized compounds .

- Results or Outcomes : The study successfully synthesized the thiazolo[4,5-b]pyridine derivatives .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-12-8-13(2)24(23-12)16-9-18(21-11-20-16)28-10-17(25)22-15-6-4-14(5-7-15)19(26)27-3/h4-9,11H,10H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZQVVRDRUVMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2744797.png)

![1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2744799.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744800.png)

![6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride](/img/structure/B2744803.png)